

Spectral data (NMR, IR, Mass Spec) of 5,5-Diphenyl-2-thiohydantoin

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Compound of Interest

Compound Name: 5,5-Diphenyl-2-thiohydantoin

Cat. No.: B181291

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Spectral Data of 5,5-Diphenyl-2-thiohydantoin: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties of **5,5-Diphenyl-2-thiohydantoin**. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis and spectral analyses of the compound.

Data Presentation

The quantitative spectral data for **5,5-Diphenyl-2-thiohydantoin** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (DMSO-d₆)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Integration
N1-H	~10.4 - 11.4	Singlet	1H
N3-H	~11.8 - 12.2	Singlet	1H
Aromatic-H	~7.0 - 7.9	Multiplet	10H

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)[1]

Carbon	Chemical Shift (δ, ppm)
C=S (C2)	181.25
C=O (C4)	175.14
C5	72.90
C1' (Aromatic Quaternary)	138.31
C2'/C6' (Aromatic)	128.75
C3'/C5' (Aromatic)	129.59
C4' (Aromatic)	126.53

Infrared (IR) Spectroscopy



Functional Group	Wavenumber (cm⁻¹)	Key Observation
N-H Stretch	3200-3400	Broad absorption indicative of N-H bonds.
C=O Stretch	~1700-1750	Strong absorption characteristic of a carbonyl group.
C=S Stretch	~1100-1300	Presence confirms the thiohydantoin structure.[2]
Aromatic C-H Stretch	~3000-3100	Characteristic of aromatic protons.
Aromatic C=C Stretch	~1400-1600	Multiple bands indicating the phenyl rings.

Mass Spectrometry (MS)

lon	m/z
[M]+	268
Fragment	180
Fragment	104

Experimental Protocols

Detailed methodologies for the synthesis of **5,5-Diphenyl-2-thiohydantoin** and its spectral characterization are provided below.

Synthesis of 5,5-Diphenyl-2-thiohydantoin

The synthesis of **5,5-Diphenyl-2-thiohydantoin** is typically achieved through the Biltz synthesis. A representative protocol is as follows:

 Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of benzil (0.025 mol) and thiourea (0.05 mol) is placed.[1]



- Solvent and Catalyst Addition: To the flask, 75 mL of absolute ethanol and a suitable alkaline solution (e.g., aqueous KOH) are added.[1]
- Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically 2 hours.
- Work-up: After cooling, the reaction mixture is poured into cold water.
- Acidification and Precipitation: The solution is then acidified with a concentrated acid, such
 as hydrochloric acid, which leads to the precipitation of the crude product.
- Purification: The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent like 95% ethanol to yield the purified 5,5-Diphenyl-2-thiohydantoin.[1]

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified 5,5-Diphenyl-2-thiohydantoin is dissolved in about 0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.
- Instrument Setup: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[¹]
- Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy

 Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.



- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a blank KBr pellet is first recorded. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Electron Impact (EI) is a common ionization method where a high-energy electron beam is used to ionize the sample molecules, leading to the formation of a molecular ion and various fragment ions.
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z)
 ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Mandatory Visualizations

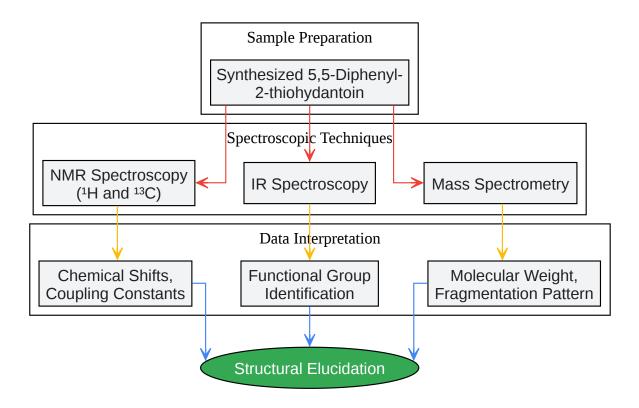
The following diagrams illustrate the synthesis workflow and the general process for spectroscopic analysis of **5,5-Diphenyl-2-thiohydantoin**.



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Caption: Synthesis workflow for **5,5-Diphenyl-2-thiohydantoin**.





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Caption: General workflow for spectroscopic analysis.

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References

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